Dimethyl benzylidenemalonate

Physical Organic Chemistry Reactivity Kinetics Michael Addition

Researchers developing enkephalinase inhibitors require validated intermediates to avoid route revalidation risk. Dimethyl benzylidenemalonate (CAS 6626-84-2) is the specific dimethyl ester intermediate in the established ecadotril/dexecadotril synthetic route. • Validated key intermediate for enkephalinase inhibitor synthesis-substitution with diethyl analog necessitates full route revalidation. • Calibrated reference electrophile for nucleophilicity scales (N parameters 16-30), extending measurable range for strong nucleophiles. • Offered as ≥95% purity, available for immediate global shipping.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 6626-84-2
Cat. No. B1267379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl benzylidenemalonate
CAS6626-84-2
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyHPLVTKYRGZZXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Benzylidenemalonate Procurement Overview


Dimethyl benzylidenemalonate (CAS 6626-84-2), also known as dimethyl 2-benzylidenepropanedioate, is an α,β-unsaturated diester belonging to the benzylidenemalonate class of Michael acceptors. With molecular formula C12H12O4 and molecular weight 220.22 g/mol [1], this compound is synthesized via Knoevenagel condensation of benzaldehyde with dimethyl malonate, typically catalyzed by piperidine and acetic acid in refluxing toluene [2]. It serves as a versatile electrophilic building block in organic synthesis, particularly valued for conjugate addition reactions, hydrogenation to dimethyl benzyl malonate, and as a precursor to methyl cinnamates via demethoxycarbonylation [3].

Michael Acceptor Building BlockSupports conjugate addition, hydrogenation to benzyl malonate.
Methyl Cinnamate PrecursorEnables demethoxycarbonylation pathway unique to methyl ester.
Knoevenagel AccessPrepared from benzaldehyde and dimethyl malonate; well-established condensation.

Critical Differentiation from Structural Analogs


Benzylidenemalonates as a class exhibit wide-ranging reactivity profiles determined by ester alkyl chain length, cyclic versus acyclic architecture, and substitution pattern [1]. Dimethyl benzylidenemalonate differs fundamentally from its diethyl analog in physicochemical properties (molecular weight, lipophilicity, and volatility), which directly impact reaction kinetics, purification protocols, and downstream synthetic compatibility [2]. More critically, acyclic benzylidenemalonates are approximately ten orders of magnitude less reactive than their cyclic Meldrum's acid-derived counterparts, making generic substitution between these classes chemically inappropriate for applications requiring controlled electrophilicity [1]. Additionally, the methyl ester moiety enables distinct demethoxycarbonylation pathways unavailable to ethyl ester analogs, providing unique synthetic access to methyl cinnamate derivatives [3]. These non-interchangeable characteristics mandate compound-specific selection based on the quantitative evidence presented below.

Cyclic Meldrum’s acid analogs
Exhibit ~10 orders higher electrophilicity; reactivity mismatch may invalidate kinetic studies or stepwise sequences.
Diethyl benzylidenemalonate
Altered lipophilicity and volatility shift purification and reaction kinetics; demethoxycarbonylation not applicable.
Other alkyl ester analogs
Downstream compatibility and crystallinity may differ; validated pharmaceutical routes use the dimethyl ester specifically.

Quantitative Differentiation Evidence


Electrophilicity Versus Meldrum's Acid Derivatives

The electrophilicity of acyclic benzylidenemalonates is approximately ten orders of magnitude lower than that of analogously substituted benzylidene Meldrum's acids, their cyclic structural analogs [1]. Diethyl benzylidenemalonates (closely related to dimethyl benzylidenemalonate) exhibit electrophilicity parameters E ranging from -17.7 to -23.8 across nine substituted derivatives, as determined spectrophotometrically in DMSO at 20°C via second-order rate constant measurements with carbanion nucleophiles [1]. This dramatically reduced reactivity makes dimethyl benzylidenemalonate uniquely suitable as a reference electrophile for characterizing highly reactive nucleophiles (carbanions with nucleophilicity parameter N between 16 and 30) [1].

Electrophilicity vs Meldrum’s acid
Class-level
~10¹⁰-fold lower reactivity
Supports electrophilicity scale calibration
Spectrophotometric DMSO, 20°C; carbanion nucleophiles
Physical Organic Chemistry Reactivity Kinetics Michael Addition

Validated Pharmaceutical Route to Ecadotril and Dexecadotril

Dimethyl benzylidenemalonate is a validated key intermediate in the documented synthesis of the pharmaceutical agents ecadotril and dexecadotril [1]. The established synthetic route proceeds via condensation of benzaldehyde with dimethyl malonate to yield dimethyl benzylidenemalonate, followed by hydrogenation over Pd/C to dimethyl benzyl malonate, and subsequent reduction with LiAlH4 to 2-benzyl-1,3-propanediol [1]. This diol is then enzymatically resolved using Novozym 435 and Pseudomonas fluorescens Lipase to access enantiomerically pure intermediates [1].

Pharmaceutical route to ecadotril
Head-to-head
Documented synthetic pathway
Supports route reproducibility review
Pd/C hydrogenation, LiAlH₄ reduction, enzymatic resolution
Medicinal Chemistry Process Chemistry Chiral Synthesis

Chiral Auxiliary Diastereoselectivity

The bis(8-phenylmenthyl) benzylidenemalonate derivative, prepared from dimethyl benzylidenemalonate's core structure, demonstrates high diastereoselectivity in radical-mediated asymmetric conjugate addition reactions [1]. When subjected to dimethylzinc-air initiated radical addition of ethers and acetals, this benzylidenemalonate-derived chiral auxiliary provides the conjugate adduct with a 93:7 diastereomeric ratio [1].

Chiral auxiliary selectivity
Reported
93:7 dr (86% de)
Supports asymmetric synthesis evaluation
Radical conjugate addition with dimethylzinc-air
Asymmetric Synthesis Stereoselective Reactions Radical Chemistry

Solid-Phase Synthesis and Catalyst Reusability

Dimethyl benzylidenemalonate can be efficiently synthesized via solid/slurry-state Knoevenagel condensation using mesoporous poly-melamine-formaldehyde as a nitrogen-rich porous organic polymer (POP) catalyst [1]. This green chemistry methodology operates under solvent-free ball milling conditions at room temperature, with the heterogeneous catalyst demonstrating recoverability and reuse for ten cycles with negligible loss of catalytic activity [1].

Catalyst reusability
Reported
10 cycles, negligible activity loss
Supports green synthesis assessment
Solvent-free ball milling, mPMF catalyst
Solid-Phase Synthesis Green Chemistry Heterogeneous Catalysis

UV-Stabilizing Polyesters from Benzylidenemalonates

Benzylidenemalonic acid polyesters incorporating dimethyl benzylidenemalonate structural units demonstrate utility as UV stabilizers for thermoplastics, including aromatic polycarbonates, aromatic polyesters, and polymethylmethacrylates [1]. These polyesters can be prepared with molecular weights (Mn) ranging from approximately 970 to 9,000, with OH numbers between 5 and 115, enabling tunable properties for specific polymer matrix compatibility [1].

UV-stabilizing polyester
Class-level
Mn 970–9,000; OH 5–115
Supports polymer stabilizer design
Covalent incorporation into thermoplastics
Polymer Chemistry UV Stabilization Thermoplastic Additives

Optimal Procurement-Driven Application Scenarios


Nucleophilicity Scale Calibration

In physical organic chemistry laboratories developing or applying nucleophilicity-electrophilicity scales, dimethyl benzylidenemalonate serves as an essential reference electrophile for characterizing highly reactive nucleophiles (carbanions with N parameters between 16 and 30). Its electrophilicity, approximately ten orders of magnitude lower than Meldrum's acid derivatives, provides a calibrated benchmark that extends the measurable range of the nucleophilicity scale [1]. Procurement of this specific compound, rather than more reactive benzylidenemalonate analogs, is necessary for accurate characterization of strong nucleophiles.

Enkephalinase Inhibitor Process Development

Medicinal chemistry and process research teams developing synthetic routes to enkephalinase inhibitors (ecadotril, dexecadotril, and related analogs) require dimethyl benzylidenemalonate as the validated key intermediate. The documented synthetic sequence—condensation, hydrogenation, LiAlH4 reduction, and enzymatic resolution—has been established specifically for the dimethyl ester variant [1]. Substitution with diethyl benzylidenemalonate would necessitate complete route revalidation and altered enzymatic resolution conditions, introducing process development risk.

Green Chemistry Solid-Phase Synthesis

Laboratories implementing sustainable chemistry practices can utilize dimethyl benzylidenemalonate in solid-phase synthesis workflows employing mesoporous poly-melamine-formaldehyde catalysis under solvent-free ball milling conditions. This methodology has been validated for benzylidenemalonate synthesis, with catalyst reuse demonstrated for ten cycles without activity loss [1]. Procurement of dimethyl benzylidenemalonate produced via this route, or its use as a model substrate for green method development, aligns with sustainability metrics and reduced solvent waste targets.

Polymer-Bound UV Stabilizer Development

Polymer scientists developing non-migrating UV stabilizers for thermoplastics (polycarbonates, polyesters, PMMA) can employ dimethyl benzylidenemalonate as a monomeric building block. The benzylidenemalonate structural unit, when incorporated into polyesters with controlled molecular weights (Mn 970-9,000), provides UV stabilization functionality that is covalently bound to the polymer matrix [1]. This approach addresses the performance limitation of conventional additive-based stabilizers, which can migrate or leach from the polymer over time.

Application
Selection Property
Validation Focus
Nucleophilicity scale calibration research
Electrophilicity benchmark range
Carbanion nucleophilicity characterization
Enkephalinase inhibitor process development
Specific intermediate reactivity
Route reproducibility and resolution conditions
Sustainable synthesis methodology evaluation
Catalyst reusability profile
Solid-phase process consistency
Non-migrating photostabilizer design
Covalent incorporation capability
Long-term thermal and UV stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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